5-Amino-5-deoxymannopyranoside
Description
5-Amino-5-deoxymannopyranoside is a derivative of mannopyranose in which the hydroxyl group at the C5 position is replaced by an amino group.
Properties
CAS No. |
91364-22-6 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h2-6,8,10-12H,1,7H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
KLXQAXYSOJNJRI-KVTDHHQDSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)N)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)N)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)N)O |
Synonyms |
5-amino-5-deoxy-D-mannopyranose 5-amino-5-deoxymannopyranoside ADMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substitution Position: The C5 amino group in this compound distinguishes it from C6-anilino derivatives (e.g., compounds 17b-19b) and C4-deoxy disaccharides . Positional differences influence electronic properties and target binding.
- Functional Groups: Aromatic amines (e.g., anilino in 17b-19b) contrast with aliphatic amines (C5-NH₂) in solubility and reactivity. Methoxy groups (e.g., in 4-methoxyphenyl derivatives) enhance lipid solubility .
This compound
Analogous Compounds:
- Methyl 6-deoxy-6-anilino derivatives (17b-19b): Synthesized via HCl/MeOH-mediated coupling of precursor 12 with anilines (14a-14e) under nitrogen, followed by flash chromatography .
- 4-Methoxyphenyl α-D-mannopyranoside: Prepared through glycosylation of 4-methoxyphenol with activated mannopyranosyl donors .
- 2-Acetamido-2,4-dideoxy disaccharides : Synthesized via regioselective glycosylation and deoxygenation steps .
Comparison :
- Reductive amination (hypothesized for C5-NH₂) contrasts with acid-catalyzed coupling (C6-anilino) or glycosylation (C1-methoxy derivatives).
Spectroscopic Data
NMR Shifts (Selected Examples)
Key Trends :
- Amino groups at C5/C6 deshield adjacent protons (e.g., H5/H6 shifts >3.5 ppm). Aromatic substituents (e.g., anilino) produce distinct high-field carbon shifts (~150 ppm) .
Comparison :
- Methoxy groups enhance membrane permeability .
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